3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid
Description
Historical Development of Quinoxaline Scaffolds in Medicinal Chemistry
Quinoxaline derivatives first gained prominence in the 1940s as antibacterial agents, with quinoxaline 1,4-dioxides (QdNOs) like quindoxin showing efficacy in veterinary applications. These compounds inhibit DNA synthesis in Gram-positive bacteria by interfering with topoisomerase II, a mechanism validated through radioligand displacement assays. By the 1990s, researchers discovered that halogenated QdNOs exhibited NMDA receptor antagonism, with 6,7-dichloro-5-nitro derivatives achieving IC50 values below 10 nM in cortical membrane binding studies. The scaffold’s planar aromatic system facilitates π-π interactions with biological targets, while the dihydroquinoxaline variant introduces conformational rigidity, enhancing selectivity for hydrophobic binding pockets.
Emergence of 3,4-Dihydroquinoxalin-2-yl Derivatives as Bioactive Molecules
The 3,4-dihydroquinoxalin-2-one core combines the redox stability of a ketopiperazine ring with the electronic diversity of a fused benzene system. Early work by De Brabander demonstrated that Ullmann-type coupling of N-Boc-2-iodoanilines with α-amino acids yields enantiopure 3-substituted derivatives in 51–90% yields. Alkyl substitutions at the 4-position, such as the 2-phenylethyl group in 3-[3-oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid, improve blood-brain barrier permeability by increasing log P values to ~0.5 while maintaining aqueous solubility. These modifications correlate with enhanced in vivo activity in maximal electroshock (MES) models, where ED50 values as low as 1.2 mg/kg iv have been reported for related compounds.
Research Evolution of this compound
The synthesis of this compound (IUPAC name: 3-[3-oxo-4-(2-phenylethyl)-3,4-dihydro-2-quinoxalinyl]propanoic acid; PubChem CID: 141980261) involves a Bargellini reaction between 2-nitroaniline derivatives and cinnamaldehyde, followed by catalytic hydrogenation and cyclization. Key structural features include:
- A propanoic acid side chain at C2, which ionizes at physiological pH (pKa ≈ 4.5) to enhance water solubility.
- A 2-phenylethyl group at N4, providing steric bulk that reduces off-target binding to AMPA receptors by 440-fold compared to NMDA receptors.
- A conjugated keto group at C3, enabling hydrogen bonding with residues like Met769 in EGFR’s ATP-binding pocket.
Recent molecular docking studies suggest that the compound’s planar quinoxaline ring aligns with the hydrophobic cleft of EGFR, while the propanoic acid moiety forms salt bridges with Lys721.
Current Scientific Interest and Research Landscape
Ongoing studies focus on three areas:
- Synthetic Methodology : Photochemical reduction and Michael addition-cyclization cascades now enable one-pot synthesis of 3,4-dihydroquinoxalin-2-ones with >95% enantiomeric excess.
- Target Diversification : Beyond NMDA and EGFR, preliminary data indicate PPARγ agonism (EC50 = 2.1 μM) and carbonic anhydrase IX inhibition (Ki = 380 nM) for analogs with sulfonamide substitutions.
- Prodrug Development : Esterification of the C2 propanoic acid group (e.g., ethyl ester prodrugs) improves oral bioavailability from 12% to 67% in murine models.
Table 1 : Comparative Bioactivity of Select 3,4-Dihydroquinoxalin-2-one Derivatives
| Compound | Target | IC50/EC50 | Log P | Source |
|---|---|---|---|---|
| 7-Chloro-6-methyl-5-nitro QX | NMDA receptor | 5 nM | 0.3 | |
| EGFR inhibitor 9e | EGFR | 16.89 nM | 1.8 | |
| 3-[3-Oxo-4-(2-Phenylethyl)... | PPARγ | 2.1 μM | 2.5 |
Properties
IUPAC Name |
3-[3-oxo-4-(2-phenylethyl)quinoxalin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(23)11-10-16-19(24)21(13-12-14-6-2-1-3-7-14)17-9-5-4-8-15(17)20-16/h1-9H,10-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKZXPRRHXVZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C(C2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Michael addition reaction, where an appropriate Michael acceptor is reacted with the quinoxaline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and viral replication, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in the substituents at positions 3 and 4 of the quinoxaline ring. Key examples include:
Physicochemical Properties
- Reactivity: The 3-oxo group in all analogues participates in hydrogen bonding and keto-enol tautomerism, influencing stability and interaction with enzymes or receptors .
Biological Activity
3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid, also known by its CAS number 721426-15-9, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3, which corresponds to a molecular weight of 318.36 g/mol. The structure features a quinoxaline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 721426-15-9 |
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with various molecular targets, particularly in the context of cancer treatment:
- Histone Deacetylase (HDAC) Inhibition : This compound has been identified as an HDAC inhibitor, which is crucial for regulating gene expression and has implications in cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating the cell cycle and promoting cell death pathways .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Case Studies
A notable study focused on the synthesis and evaluation of related compounds targeting HDACs revealed that certain derivatives exhibited enhanced anticancer activity. The most effective compounds demonstrated IC50 values as low as 1.498 µM against HDAC enzymes, highlighting the potential of quinoxaline derivatives in therapeutic applications .
Comparative Analysis
When comparing this compound with similar compounds, notable differences arise in their biological activities:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | HDAC Inhibitor | 1.498 |
| 3-(3-Oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid | Less potent HDAC inhibitor | >5 |
| 2-Quinoxalinepropanoic acid | Moderate anticancer activity | 10 - 20 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis involves constructing the dihydroquinoxaline core via cyclocondensation of o-phenylenediamine with α-keto esters or ketones under acidic catalysis (e.g., acetic acid). Alkylation at the 4-position using 2-phenylethyl halides requires a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C. Introducing the propanoic acid moiety can be achieved through Michael addition with acrylic acid derivatives, where temperature control (0–5°C) and solvent polarity (e.g., THF vs. DMSO) critically affect regioselectivity and yield. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .
Q. How can spectroscopic and chromatographic techniques confirm the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the quinoxaline core and propanoic acid side chain, with characteristic shifts for the 3-oxo group (δ ~170 ppm in ¹³C NMR) and aromatic protons. High-Resolution Mass Spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm ensures >95% purity. Reference standards (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) can calibrate retention times .
Q. What preliminary biological screening models are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : In vitro enzyme inhibition assays (e.g., kinase or protease targets) using recombinant proteins and fluorogenic substrates provide initial activity profiles. Cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for pathway modulation) in cancer or inflammatory cell lines (e.g., HeLa, RAW 264.7) identify IC₅₀ values. Zebrafish models assess acute toxicity (LC₅₀) and bioavailability. Dose-response curves and positive controls (e.g., known inhibitors) validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s binding affinities across different biochemical assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or protein conformational states. Standardize protocols using recombinant proteins with confirmed tertiary structures (via X-ray crystallography or cryo-EM). Validate binding constants with orthogonal techniques: surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic profiling. Molecular dynamics simulations (e.g., GROMACS) can model ligand-protein interactions under varying conditions to identify artifact-prone setups .
Q. What computational strategies predict this compound’s pharmacokinetic properties and off-target effects?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models (e.g., Schrödinger’s QikProp) estimate logP, solubility, and blood-brain barrier permeability. Molecular docking (AutoDock Vina) screens against the Protein Data Bank to predict off-target binding. Toxicity prediction tools (e.g., ProTox-II) flag hepatotoxicity or mutagenicity risks. Free-energy perturbation (FEP) calculations refine binding affinity predictions for lead optimization .
Q. How can the compound’s stability in biological matrices be optimized for in vivo studies?
- Methodological Answer : Stability assays in plasma (human/mouse) and simulated gastric fluid identify degradation hotspots (e.g., ester hydrolysis). Prodrug strategies (e.g., methyl esterification of the propanoic acid group) enhance oral bioavailability. Nanoformulation (liposomes or PLGA nanoparticles) improves solubility and half-life. LC-MS/MS quantifies metabolite profiles in pharmacokinetic studies, with deuterated internal standards ensuring accuracy .
Q. What strategies mitigate batch-to-batch variability during large-scale synthesis for preclinical trials?
- Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR) to monitor reaction progress in real-time. Design of Experiments (DoE) optimizes critical parameters (temperature, stoichiometry). Use recrystallization (ethanol/water) or preparative HPLC for consistent purity. Accelerated stability studies (40°C/75% RH) identify degradation pathways, guiding storage conditions (e.g., inert atmosphere, −20°C) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s anti-inflammatory vs. pro-apoptotic effects?
- Methodological Answer : Context-dependent effects may stem from cell-type-specific signaling pathways (e.g., NF-κB vs. p53 activation). Conduct transcriptomic profiling (RNA-seq) to map differentially expressed genes under treatment. Use gene knockout models (CRISPR-Cas9) to validate mechanistic hypotheses. Dose-range studies (nM to μM) clarify biphasic responses. Meta-analyses of published datasets (e.g., GEO) identify confounding variables (e.g., serum concentration in culture media) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
